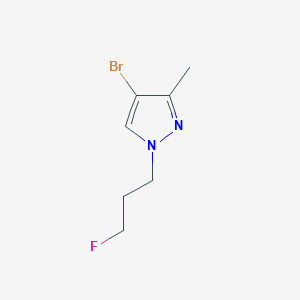![molecular formula C28H32N4O3 B12224219 2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B12224219.png)
2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid is a complex organic compound that features a quinazoline core, a piperazine ring, and a cyclopentyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Piperazine Ring Introduction: The quinazoline core is then reacted with piperazine under suitable conditions to form the piperazino-quinazoline intermediate.
Attachment of the Cyclopentyl Acetic Acid Moiety: This step involves the reaction of the piperazino-quinazoline intermediate with a cyclopentyl acetic acid derivative, often using coupling reagents like EDCI or DCC to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or quinazoline moieties to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various biological pathways.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance binding affinity and specificity, while the cyclopentyl acetic acid moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanoic acid: Similar in having a phenylacetic acid moiety but lacks the quinazoline and piperazine rings.
4-Methylphenylacetic acid: Contains a methyl-substituted phenylacetic acid structure but does not have the complex heterocyclic components.
Uniqueness
2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid is unique due to its combination of a quinazoline core, piperazine ring, and cyclopentyl acetic acid moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H32N4O3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[1-[2-[4-(6-methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C28H32N4O3/c1-20-9-10-23-22(17-20)26(21-7-3-2-4-8-21)30-27(29-23)32-15-13-31(14-16-32)24(33)18-28(19-25(34)35)11-5-6-12-28/h2-4,7-10,17H,5-6,11-16,18-19H2,1H3,(H,34,35) |
InChI Key |
KJIHEWLWXMXRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C(=O)CC5(CCCC5)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B12224137.png)
![2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B12224140.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12224147.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B12224152.png)

![2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone](/img/structure/B12224157.png)

![N,N-dimethyl-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-4-amine](/img/structure/B12224163.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12224177.png)
![5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12224188.png)

![5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12224201.png)
![2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)-](/img/structure/B12224203.png)
